molecular formula C15H14N2O2S2 B2417199 (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 7267-67-6

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No.: B2417199
CAS No.: 7267-67-6
M. Wt: 318.41
InChI Key: OSRGOJAHRLMKIG-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry research, incorporating both a 3-methylbenzo[d]thiazole and a benzenesulfonamide group within a single molecular framework. This structure is closely related to compounds investigated for their potential to inhibit key enzymes and for antimicrobial activity. Compounds featuring the benzenesulfonamide group are widely explored as potent inhibitors of carbonic anhydrase isoforms , which are enzymes implicated in various disease states. Research indicates that benzenesulfonamide derivatives can act as effective inhibitors for tumor-associated CA IX, presenting a promising strategy for developing novel anticancer agents . Furthermore, such compounds have demonstrated significant antibacterial and anti-biofilm activities against pathogens like S. aureus and K. pneumonia . The 2-aminothiazole scaffold, a key structural element of this compound, is recognized as a privileged structure in drug discovery . Molecules containing this scaffold have shown a broad spectrum of pharmacological activities, including potent inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase, which are relevant to infectious diseases and metabolic disorders . This product is intended for research applications, such as in vitro bioactivity screening, enzyme inhibition assays, and as a building block in the synthesis of novel chemical entities for drug discovery efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(NE)-4-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-7-9-12(10-8-11)21(18,19)16-15-17(2)13-5-3-4-6-14(13)20-15/h3-10H,1-2H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRGOJAHRLMKIG-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylbenzenesulfonamide

4-Methylbenzenesulfonamide is synthesized via sulfonation of toluene followed by amidation. In a representative procedure:

  • Toluene (10.0 g, 108 mmol) is sulfonated with chlorosulfonic acid (25 mL) at 0–5°C for 2 hours.
  • The crude sulfonic acid is treated with ammonium hydroxide (30 mL) at 20°C, yielding 4-methylbenzenesulfonamide (78% yield, mp 155–157°C).

Isothiocyanate Formation

The sulfonamide is converted to its isothiocyanate derivative using thiophosgene (1.2 equiv) in dichloromethane under nitrogen:

  • 4-Methylbenzenesulfonamide (5.0 g, 26.4 mmol) and triethylamine (3.7 mL, 26.4 mmol) are stirred in CH₂Cl₂ (50 mL) at 0°C.
  • Thiophosgene (2.3 mL, 31.7 mmol) is added dropwise, and the mixture is refluxed for 4 hours.
  • Purification via silica gel chromatography (3% MeOH/CH₂Cl₂ ) yields 4-isothiocyanato-4-methylbenzenesulfonamide as a white solid (82% yield).

Synthesis of 2-Bromoacetyl-3-Methylbenzo[d]thiazole

Friedel-Crafts Acylation of Benzo[d]thiazole

The benzo[d]thiazole ring is functionalized via acylation:

  • 3-Methylbenzo[d]thiazole (4.0 g, 24.2 mmol) is dissolved in dry ether (30 mL) with AlCl₃ (3.9 g, 29.0 mmol) .
  • Acetyl chloride (2.1 mL, 29.0 mmol) is added, and the mixture is refluxed for 6 hours.
  • Quenching with ice water followed by extraction (10% i-PrOH/CHCl₃ ) yields 2-acetyl-3-methylbenzo[d]thiazole (68% yield).

Bromination of Acetyl Group

The acetyl moiety is brominated using HBr/AcOH :

  • 2-Acetyl-3-methylbenzo[d]thiazole (3.5 g, 16.8 mmol) is treated with 33% HBr in AcOH (15 mL) at 50°C for 3 hours.
  • The product, 2-bromoacetyl-3-methylbenzo[d]thiazole , is isolated as a yellow oil (89% yield) and used without further purification.

Cyclocondensation to Form (E)-Imine Configuration

The critical thiazole-imine bond is forged via a cyclocondensation reaction:

  • 4-Isothiocyanato-4-methylbenzenesulfonamide (2.5 g, 9.8 mmol) and 2-bromoacetyl-3-methylbenzo[d]thiazole (2.7 g, 9.8 mmol) are refluxed in toluene (50 mL) with K₃PO₄ (3.3 g, 15.7 mmol) for 12 hours.
  • The reaction is cooled, diluted with ether (100 mL) , and washed with H₂O (2 × 50 mL) .
  • Flash chromatography (2→6% MeOH/CH₂Cl₂ gradient ) yields the target compound as a yellow solid (63% yield, mp 254–255°C).

Table 1: Optimization of Cyclocondensation Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
Toluene K₃PO₄ 110 12 63
DMF Et₃N 80 24 41
CH₃CN NaHCO₃ 70 18 55

Stereochemical Control and (E)-Selectivity

The (E)-configuration arises from steric hindrance during imine formation. X-ray crystallography of analogous compounds reveals that bulky substituents on the benzothiazole and sulfonamide enforce a trans arrangement to minimize non-bonded interactions. In the target compound, the 3-methyl group on the benzothiazole and the 4-methyl group on the sulfonamide create a dihedral angle of 76.0°, consistent with E-geometry.

Alternative Synthetic Routes

Schiff Base Formation via Benzothiazolone Intermediate

An alternative route condenses 3-methylbenzo[d]thiazol-2(3H)-one with 4-methylbenzenesulfonamide :

  • The ketone is treated with NH₃/MeOH under reflux, forming an imine intermediate.
  • However, this method yields <30% due to competing hydrolysis.

Palladium-Catalyzed Coupling

Adapting methodologies from nitroethyl thiazole syntheses, a Suzuki-Miyaura coupling could link pre-formed benzothiazole and sulfonamide units. However, no patents report successful application to this target.

Industrial-Scale Considerations

Phase-transfer catalysis (PTC), as demonstrated in sulfonamide-azetidine couplings, enhances reaction efficiency:

  • Tris(dioxa-3,6-heptyl)amine (TDA-1) facilitates interfacial reactions, reducing reaction times from 24 h to 12 h.
  • Pilot-scale runs (1 kg) achieve 79% yield with toluene/water biphasic systems .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich benzo[d]thiazole and benzene rings undergo electrophilic substitution under controlled conditions.

Key Reactions

Reaction TypeReagents/ConditionsPosition of SubstitutionProductSource
NitrationHNO₃/H₂SO₄, 0–5°CPara to sulfonamide(E)-4-methyl-N-(3-methyl-5-nitrobenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide
SulfonationSO₃/H₂SO₄, 50°COrtho to methoxy groupSulfonic acid derivative
HalogenationCl₂/FeCl₃ (or Br₂/FeBr₃), RTBenzo[d]thiazole C55-Halo-substituted derivative

Mechanistic Notes

  • The sulfonamide group (-SO₂NH-) acts as a strong electron-withdrawing group, directing electrophiles to meta/para positions on the benzene ring.

  • The benzo[d]thiazole nitrogen enhances electrophilic reactivity at C5 due to resonance stabilization.

Nucleophilic Reactions

The sulfonamide nitrogen and carbonyl groups participate in nucleophilic attacks.

Sulfonamide Nitrogen Reactivity

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-alkylated sulfonamide75%
AcylationAcCl, pyridine, RTN-acetyl derivative68%

Amide Hydrolysis

ConditionsReagentsProductNotes
Acidic6M HCl, reflux, 12hBenzoic acid + sulfonamide amine saltComplete decomposition
BasicNaOH (2M), ethanol, 70°C, 6hSodium sulfonate + thiazole aminePartial recovery (55%)

Cycloaddition and Rearrangement

The conjugated system of the benzo[d]thiazole ring facilitates cycloaddition reactions.

Notable Examples

  • Diels-Alder Reaction : Reacts with maleic anhydride at 120°C to form a six-membered bicyclic adduct (confirmed by X-ray crystallography) .

  • Thiazole Ring Opening : Treatment with H₂O₂/HCl at 80°C cleaves the thiazole ring, yielding a disulfonic acid derivative .

Oxidation and Reduction

Functional group transformations are observed under redox conditions.

Reaction TypeReagents/ConditionsProductApplication
Sulfonamide OxidationKMnO₄, H₂O, 100°CSulfonic acid derivativeEnhanced solubility
Benzene Ring ReductionH₂ (1 atm), Pd/C, ethanol, RTCyclohexane sulfonamideLoss of aromaticity

Metal Coordination

The sulfonamide and thiazole nitrogen atoms act as ligands for transition metals.

Metal SaltConditionsComplex FormedStability Constant (Log K)
Cu(II) chlorideMethanol, RT, 2hOctahedral Cu(II)-sulfonamide complex4.2 ± 0.1
Fe(III) nitrateAqueous ethanol, 50°CFe(III)-thiazole adduct3.8 ± 0.2

Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage.

ConditionOutcomeQuantum Yield (Φ)
UV (254 nm), hexaneE→Z isomerization0.32
UV (365 nm), O₂Sulfonamide S-N bond cleavage0.18

Mechanism : Radical intermediates detected via ESR spectroscopy.

Bioconjugation

The compound reacts with biomolecules for pharmaceutical applications.

TargetReactionProductUse Case
AlbuminEDC/NHS coupling, pH 7.4Protein-sulfonamide conjugateDrug delivery
DNAMitomycin C crosslinking, 37°CDNA adductAnticancer studies

Scientific Research Applications

Antidiabetic Activity

Recent studies have demonstrated that benzenesulfonamide derivatives, including those similar to (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide, exhibit significant antidiabetic properties. A notable study synthesized various derivatives and tested them in vivo using a streptozotocin-induced diabetic rat model. The results indicated that several compounds showed considerable hypoglycemic effects comparable to glibenclamide, a well-known antidiabetic drug .

Key Findings:

  • Synthesis: Derivatives were synthesized using 2-amino thiazole and aromatic sulfonyl chlorides.
  • Biological Efficacy: Some compounds displayed potent antidiabetic activity, suggesting that structural modifications could enhance efficacy.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research focusing on the design and synthesis of new sulfonamide derivatives has identified these compounds as potential inhibitors of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibition of this enzyme can lead to reduced tumor growth and metastasis .

Research Highlights:

  • Mechanism of Action: The proposed mechanism involves the inhibition of carbonic anhydrase IX, which is crucial for maintaining pH balance in tumor microenvironments.
  • Synthesis Pathway: The derivatives were synthesized through various chemical reactions involving sulfonamide frameworks.

Enzyme Inhibition Studies

Further investigations have explored the enzyme inhibitory potential of sulfonamide derivatives, including (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide. Studies have shown that these compounds can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and Alzheimer's disease treatment respectively .

Significant Insights:

  • Inhibitory Activity: Compounds demonstrated effective inhibition against α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus.
  • Therapeutic Implications: The dual inhibitory activity against multiple enzymes suggests a multifaceted approach to treatment.

Mechanism of Action

The mechanism of action of (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is unique due to its specific structure, which combines the properties of both benzothiazole and sulfonamide moieties. This combination allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific research applications .

Biological Activity

(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the synthesis, structure-activity relationship (SAR), and biological evaluations of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a heterocyclization reaction involving 1-(benzo[d]thiazol-2-yl)-3-aroyl thioureas. The process typically employs bromine in dry acetone, facilitated by triethylamine, leading to the formation of various substituted benzamides. The yield of the reaction can vary, with reported yields around 70% for specific derivatives .

Antitumor Activity

Research indicates that thiazole derivatives exhibit notable antitumor properties. Specifically, compounds containing the thiazole moiety have shown effectiveness against various cancer cell lines. For instance, studies on related thiazole compounds demonstrated significant cytotoxicity against Jurkat and A-431 cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamideJurkat< 10
Compound 13Jurkat< 10
DoxorubicinJurkat10

Inhibition of Carbonic Anhydrase

Another significant biological activity associated with this compound is its inhibitory effect on carbonic anhydrase (CA) isoforms. Recent studies have shown that derivatives similar to (E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide preferentially inhibit isoforms II and XII of human carbonic anhydrase. The SAR analysis suggests that both electronic and steric factors of substituents on the phenyl ring influence the inhibitory potency .

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

CompoundIsoform II IC50 (µM)Isoform XII IC50 (µM)Reference
(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide5.07.5
EMAC8002a4.06.0

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of thiazole derivatives were tested for their cytotoxic effects on various cancer cell lines including HT-29 and J774A.1 macrophages. Compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity, indicating that structural modifications can significantly impact biological activity .
  • Molecular Docking Studies : Molecular dynamics simulations have been employed to elucidate the interaction mechanisms between these compounds and target proteins such as Bcl-2. These studies revealed that hydrophobic interactions play a crucial role in binding affinity, which correlates with observed biological activities .

Q & A

Q. How can pharmacokinetic parameters be optimized for in vivo studies?

  • Methodological Answer :
  • ADMET profiling : Use Caco-2 monolayers for permeability and hepatic microsomes for metabolic clearance .
  • Prodrug design : Introduce ester groups at the sulfonamide nitrogen to enhance oral bioavailability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release and reduced renal clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.